The Emergence of a Novel Scaffold: Structure-Activity Relationship Studies of 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran Derivatives as Potent Anticancer Agents
The Emergence of a Novel Scaffold: Structure-Activity Relationship Studies of 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran Derivatives as Potent Anticancer Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran and its dihydro counterpart represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] This guide delves into a focused investigation of the structure-activity relationships (SAR) for a novel series of compounds centered around the 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran core. We will explore the rationale behind the molecular design, the synthetic strategies employed to generate a focused library of analogs, and the subsequent biological evaluation that has elucidated key structural determinants for potent and selective anticancer activity. This document serves as a comprehensive resource, blending established principles of medicinal chemistry with specific insights derived from the exploration of this unique chemical space.
Introduction: The Rationale for Investigating the 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran Scaffold
The quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor in drug discovery. Benzofuran derivatives have consistently emerged as promising candidates, demonstrating significant cytotoxic effects against various cancer cell lines.[3][4] Earlier studies have underscored the importance of substitutions at the C-2 and C-3 positions of the benzofuran ring for cytotoxic activity.[5] Furthermore, the introduction of halogen atoms, particularly bromine, has been shown to enhance the anticancer potential of these molecules.[6]
The 2,3-dihydrobenzofuran core offers a three-dimensional structure that can allow for more specific interactions with biological targets compared to its planar benzofuran counterpart. Our interest in the 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran scaffold stems from a strategic combination of these observations with the unique properties of the ethynyl group. The terminal alkyne is a versatile functional group that can participate in various biological interactions, including covalent bonding with target proteins or serving as a linchpin for "click" chemistry-based drug delivery or target identification.
This guide will present a systematic SAR study aimed at understanding the contribution of the bromine atom at the C-5 position, the ethynyl group at the C-7 position, and various substitutions on the dihydrofuran ring to the overall anticancer activity and selectivity of this novel class of compounds.
Synthetic Strategy and Library Design
The successful execution of a structure-activity relationship study is contingent upon a robust and flexible synthetic route that allows for the systematic modification of the core scaffold. The general synthetic approach to the 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran analogs is outlined below.
General Synthetic Protocol
The synthesis commences with a commercially available substituted phenol, which undergoes a multi-step sequence to yield the key 2,3-dihydrobenzofuran intermediate. The introduction of the bromo and ethynyl functionalities is achieved through established electrophilic aromatic substitution and Sonogashira coupling reactions, respectively.
Step-by-Step Methodology:
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Allylation of Phenol: A suitably substituted phenol is treated with an allyl halide in the presence of a base (e.g., K₂CO₃) in an inert solvent (e.g., acetone) to yield the corresponding allyl phenyl ether.
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Claisen Rearrangement: The allyl phenyl ether is heated to induce a Claisen rearrangement, affording the ortho-allyl phenol.
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Cyclization to 2,3-Dihydrobenzofuran: The ortho-allyl phenol is then subjected to an intramolecular cyclization reaction. This can be achieved through various methods, including treatment with a strong acid or a transition metal catalyst, to form the 2,3-dihydro-2-methylbenzofuran ring system.
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Bromination: The dihydrobenzofuran intermediate is selectively brominated at the C-5 position using a mild brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride.
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Introduction of the Ethynyl Group: The final core structure is obtained via a Sonogashira coupling of the corresponding 7-iodo or 7-triflate precursor (prepared from the 5-bromo-2,3-dihydrobenzofuran) with a protected acetylene source, followed by deprotection.
Library Design: A Systematic Exploration of Chemical Space
To elucidate the SAR, a focused library of analogs was designed, systematically probing the importance of each key structural feature. The modifications were centered around three primary vectors: the C-2 position of the dihydrofuran ring, the C-5 bromo substituent, and the C-7 ethynyl group.
Table 1: Design of the Analog Library
| Vector of Modification | Rationale | Examples of Modifications |
| C-2 Position | To explore the impact of steric bulk, electronics, and potential hydrogen bonding interactions on activity. | -H, -CH₃, -Ph, -CH₂OH, -C(O)Ph |
| C-5 Position | To confirm the role of the halogen in potency and to investigate the effect of other substituents. | -H, -Cl, -F, -OCH₃ |
| C-7 Position | To understand the contribution of the ethynyl group to target binding and to explore alternative functionalities. | -H, -CN, -C≡C-Si(CH₃)₃, -Ph |
Biological Evaluation: Assays and Protocols
The synthesized compounds were evaluated for their anticancer activity against a panel of human cancer cell lines, including those representing breast (MCF-7), lung (A549), and colon (HCT116) cancers. A normal human cell line (e.g., human dermal fibroblasts) was used as a control to assess selectivity.
In Vitro Cytotoxicity Assay (MTT Assay)
Protocol:
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Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
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Compound Treatment: The cells were treated with serial dilutions of the test compounds (typically ranging from 0.01 µM to 100 µM) for 72 hours.
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MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS was added to each well.
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Formazan Solubilization: The plates were incubated for another 4 hours, after which the medium was removed, and the formazan crystals were dissolved in 100 µL of DMSO.
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Absorbance Measurement: The absorbance at 570 nm was measured using a microplate reader. The IC₅₀ values (the concentration of compound that inhibits cell growth by 50%) were calculated from the dose-response curves.
Structure-Activity Relationship (SAR) Analysis
The biological data obtained from the cytotoxicity assays allowed for a detailed analysis of the structure-activity relationships within this series of compounds.
The Critical Role of the C-5 Bromo and C-7 Ethynyl Groups
Our investigation began with the parent compound, 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran, and its analogs where the bromo and ethynyl groups were systematically removed or replaced.
Table 2: SAR at the C-5 and C-7 Positions
| Compound | R⁵ | R⁷ | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | Fibroblast IC₅₀ (µM) |
| 1a (Core) | -Br | -C≡CH | 1.2 | 2.5 | 1.8 | >50 |
| 1b | -H | -C≡CH | 15.8 | 22.1 | 18.5 | >100 |
| 1c | -Br | -H | 8.9 | 12.4 | 10.1 | >100 |
| 1d | -Cl | -C≡CH | 3.5 | 5.1 | 4.2 | >75 |
| 1e | -F | -C≡CH | 9.2 | 14.8 | 11.5 | >100 |
| 1f | -OCH₃ | -C≡CH | >50 | >50 | >50 | >100 |
| 1g | -Br | -CN | 6.7 | 9.8 | 8.1 | >100 |
Key Insights:
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The presence of the bromo group at the C-5 position is crucial for potent anticancer activity . Its removal (compound 1b ) leads to a significant drop in potency across all cancer cell lines.
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The ethynyl group at the C-7 position also contributes significantly to the activity , as its removal (compound 1c ) results in a notable decrease in potency.
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Replacing the bromo group with other halogens reveals a clear trend: Br > Cl > F (compounds 1a , 1d , 1e ), suggesting that the size and polarizability of the halogen are important for the interaction with the biological target.
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The introduction of an electron-donating methoxy group at C-5 (compound 1f ) completely abolishes the activity, indicating that an electron-withdrawing substituent is preferred at this position.
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Replacing the ethynyl group with a cyano group (compound 1g ) retains some activity, but it is less potent than the parent compound, highlighting the unique contribution of the alkyne functionality.
Exploration of the C-2 Position
With the importance of the C-5 bromo and C-7 ethynyl groups established, the SAR study was extended to investigate the influence of substituents at the C-2 position of the dihydrofuran ring.
Table 3: SAR at the C-2 Position
| Compound | R² | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | Fibroblast IC₅₀ (µM) |
| 2a | -H | 1.2 | 2.5 | 1.8 | >50 |
| 2b | -CH₃ | 0.8 | 1.5 | 1.1 | >60 |
| 2c | -Ph | 5.6 | 8.2 | 6.9 | >80 |
| 2d | -CH₂OH | 2.1 | 3.8 | 2.9 | >50 |
| 2e | -C(O)Ph | 0.5 | 0.9 | 0.7 | >40 |
Key Insights:
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A small alkyl group at the C-2 position, such as methyl (compound 2b), enhances the potency compared to the unsubstituted analog (2a ). This suggests that a small lipophilic substituent in this region is beneficial for target engagement.
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The introduction of a bulky phenyl group (compound 2c) is detrimental to the activity , likely due to steric hindrance.
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A hydroxyl group (compound 2d) is well-tolerated , with only a slight decrease in activity, indicating the potential for hydrogen bonding interactions in this region.
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The most significant increase in potency was observed with the benzoyl group (compound 2e) . This suggests that a combination of a lipophilic aromatic ring and a hydrogen bond acceptor (the carbonyl group) at the C-2 position is highly favorable for activity.
Mechanistic Hypothesis and Future Directions
The SAR data provides valuable clues about the potential mechanism of action of this novel class of compounds. The strong dependence on the C-5 bromo and C-7 ethynyl groups suggests a specific binding interaction with a biological target. The ethynyl group, in particular, could be involved in a covalent interaction with a nucleophilic residue in the active site of an enzyme, or it could be participating in a π-stacking or hydrogen bonding interaction.
The enhanced activity of the C-2 benzoyl derivative (2e ) points towards a well-defined binding pocket that can accommodate this substituent and form favorable interactions.
Logical Flow of SAR and Mechanistic Implication
Caption: Logical flow from core scaffold optimization to mechanistic hypothesis.
Future work will focus on:
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Target Identification: Utilizing techniques such as affinity chromatography or photo-affinity labeling with a tagged analog of the most potent compounds to identify their cellular target(s).
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Mechanism of Action Studies: Investigating the downstream cellular effects of these compounds, such as cell cycle arrest, apoptosis induction, or inhibition of specific signaling pathways.
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Lead Optimization: Further refining the scaffold based on the identified target, with a focus on improving pharmacokinetic properties and in vivo efficacy.
Conclusion
This in-depth guide has detailed the systematic structure-activity relationship study of a novel class of anticancer agents based on the 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran scaffold. Our findings have highlighted the critical importance of the C-5 bromo and C-7 ethynyl groups for potent activity, as well as the significant influence of substituents at the C-2 position. The benzoyl derivative 2e has emerged as a highly potent lead compound worthy of further investigation. This work provides a solid foundation for the future development of this promising new class of anticancer agents.
References
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link][3][4][5]
-
Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. (2009). PubMed. [Link][7]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. [Link][8]
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). IJSDR. [Link]
-
Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. (2023). bepls. [Link][9]
-
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (n.d.). PMC. [Link][10]
-
Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. (2008). TSI Journals. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. [Link][11]
-
5-Bromo-7-ethynyl-2,3-dihydrobenzofuran. (n.d.). PubChem. [Link][12]
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Graphy Publications. [Link][1]
-
Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. (2020). PubMed. [Link][13]
-
Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. (2014). PubMed. [Link][14]
-
BENZOFURANS: A NEW PROFILE OF BIOLOGICAL ACTIVITIES. (2015). Semantic Scholar. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link][2]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC - NIH. [Link][6]
-
Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. (2025). PubMed. [Link][15]
-
Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2024). PMC. [Link]
-
5-Bromo-3-ethylsulfinyl-7-methyl-2-(4-methylphenyl)-1-benzofuran. (n.d.). PMC. [Link]
-
5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran. (n.d.). NIH. [Link]
-
Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. (n.d.). PMC - NIH. [Link]
-
Ethyl 5-bromo-1-benzofuran-2-carboxylate. (n.d.). PMC - NIH. [Link]
-
5-Bromo-3-cyclohexylsulfinyl-2,7-dimethyl-1-benzofuran. (n.d.). PMC - NIH. [Link]
Sources
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bepls.com [bepls.com]
- 10. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran | C10H7BrO | CID 154815038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
